7,7-Difluorobicyclo[3.2.0]heptan-2-one
Description
7,7-Difluorobicyclo[3.2.0]heptan-2-one is a bicyclic ketone characterized by a fused bicyclo[3.2.0] framework with two fluorine atoms at the 7-position.
Properties
CAS No. |
161941-22-6 |
|---|---|
Molecular Formula |
C7H8F2O |
Molecular Weight |
146.13 g/mol |
IUPAC Name |
7,7-difluorobicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C7H8F2O/c8-7(9)3-4-1-2-5(10)6(4)7/h4,6H,1-3H2 |
InChI Key |
FJTZIGNYUXTTJL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2C1CC2(F)F |
Canonical SMILES |
C1CC(=O)C2C1CC2(F)F |
Synonyms |
Bicyclo[3.2.0]heptan-2-one, 7,7-difluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects: Halogenated Derivatives
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- Structure : Features chlorine atoms at the 7-position and an α,β-unsaturated ketone (C6).
- Reactivity: Undergoes biooxygenation via bacterial monooxygenases (BVMOs), producing regio- and stereoselective hydroxylated products .
- Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electrophilicity but enhance lipophilicity.
6-Hydroxy-5-methyl-6-vinyl-bicyclo[3.2.0]heptan-2-one
Oxygen- and Nitrogen-Containing Analogues
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one
- Structure : Incorporates an oxygen atom (oxa) in the ring and methyl groups at C5.
Azabicyclo[3.2.0]heptan-2-one Derivatives
- Structure : Nitrogen replaces a carbon in the bicyclic core (e.g., fused tetracyclic scaffolds).
- Synthesis : Generated via dearomative diradical recombination, enabling stereoselective construction of three chiral centers .
- Applications: Potential in medicinal chemistry due to nitrogen’s hydrogen-bonding and basicity.
Ring Size and Substituent Positioning
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
- Structure : Bicyclo[4.1.0] ring with tetramethyl and oxa groups.
- Impact: Larger ring size ([4.1.0] vs.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one
- Structure : Bicyclo[2.2.1] framework with methyl groups.
- Reactivity : Reduction with NaBH₄ yields two isomeric alcohols (6:1 ratio), influenced by methyl-directed stereoelectronic effects .
3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one
Comparative Data Table
Key Research Findings
- Halogen Effects : Fluorine’s electronegativity enhances ketone reactivity compared to chlorine, but chlorine may improve lipophilicity for membrane penetration .
- Ring Strain : Bicyclo[3.2.0] systems exhibit moderate strain, facilitating ring-opening reactions or stereoselective functionalization .
- Biological Relevance: Antifungal and neuroprotective activities are noted in bicyclic ketones, though direct evidence for the difluoro derivative requires further study .
Preparation Methods
Cyclization of 3-Hydroxy-6-Alkenoic Acids
The core bicyclo[3.2.0]heptan-2-one skeleton is classically synthesized via intramolecular cyclization of 3-hydroxy-6-alkenoic acids (e.g., formula III in). This method, detailed in patents US5191125A and EP0521571B1, involves a two-step process:
-
Esterification and activation : Reaction of the hydroxy acid with acetic anhydride and sodium/potassium acetate at room temperature for ≥2 hours to form a mixed anhydride intermediate.
-
Thermal cyclization : Heating the intermediate at 115–125°C for 2–8 hours under reflux, inducing intramolecular [2+2] cycloaddition to yield the bicyclic product.
For 7,7-difluorobicyclo[3.2.0]heptan-2-one , this route would require a fluorinated precursor, such as 3-hydroxy-6-alkenoic acid with fluorine substituents at C7 . Modifications to the standard procedure might include:
-
Fluorine incorporation : Introducing fluorine via electrophilic fluorination agents (e.g., Selectfluor®) at the cyclization stage or using pre-fluorinated starting materials.
-
Solvent adjustments : Substituting light petroleum ether with polar aprotic solvents (e.g., DMF) to accommodate fluorophilic intermediates.
Reformatsky and Borohydride-Mediated Routes
Alternative pathways for bicyclo[3.2.0]heptan-2-ones involve Reformatsky reactions or sodium borohydride reductions :
-
Reformatsky route : Zinc-mediated coupling of unsaturated ketones (formula IV) with bromoacetates (formula V) yields ester intermediates (formula VI), which are saponified to acids and cyclized.
-
Borohydride reduction : Sodium borohydride reduces α-ketoesters (formula VII) at <0°C, followed by saponification and cyclization.
Adapting these for the difluoro target would necessitate fluorinated ketones or esters. For example, 7,7-difluoro-α-ketoesters could undergo borohydride reduction to install hydroxyl groups adjacent to fluorine, followed by cyclization.
Fluorination Strategies for Bicyclo[3.2.0]heptan-2-ones
Post-Cyclization Fluorination
Direct fluorination of preformed bicyclo[3.2.0]heptan-2-one is feasible using:
-
Electrophilic fluorination : Reagents like N-fluorobenzenesulfonimide (NFSI) or XeF₂ selectively fluorinate electron-rich positions.
-
Nucleophilic displacement : Replacement of hydroxyl or halide groups at C7 with fluoride ions (e.g., using KF or TBAF).
Notably, 7,7-difluorination would require two successive fluorination steps or a difluorinating agent (e.g., DAST or Deoxo-Fluor ).
Fluorinated Building Blocks
Synthesis of This compound may benefit from fluorinated starting materials:
-
3-Hydroxy-6-alkenoic acids with geminal difluoro groups : Prepared via asymmetric fluorination or cross-metathesis of fluorinated alkenes.
-
Fluorinated enones : For Reformatsky or Diels-Alder cyclizations, enabling fluorine incorporation prior to ring closure.
Reaction Optimization and Selectivity
Temperature and Solvent Effects
Key parameters from analogous syntheses include:
For the difluoro target, polar solvents (e.g., THF) may improve fluorine solubility, while lower cyclization temperatures (100–110°C) could prevent defluorination.
Stereochemical Control
The bicyclo[3.2.0] framework imposes strict stereochemical constraints. Patent data highlights >98:2 selectivity for endo vs. exo double bonds in non-fluorinated analogs. Fluorine’s electron-withdrawing effects may alter transition states, necessitating:
-
Chiral ligands : To enforce enantioselectivity during cyclization.
Analytical Characterization
Q & A
Q. Methodology :
- Photocycloaddition : Copper(I)-catalyzed photocycloaddition of fluorinated 4-pentenals with cyclopentenones is a robust method. For example, analogous syntheses for bicycloheptanones involve irradiation of dienols in the presence of a copper triflate catalyst, yielding stereoselective products .
- Fluorination Post-Functionalization : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the bicyclic ketone stage, leveraging the electron-deficient carbonyl group to direct fluorination .
Q. Key Considerations :
- Monitor reaction stereochemistry using chiral GC or HPLC to ensure enantiomeric purity (>90% in some cases) .
- Optimize solvent polarity (e.g., ether or THF) to stabilize intermediates and minimize side reactions .
How is this compound characterized spectroscopically?
Q. Methodology :
- IR Spectroscopy : The carbonyl stretch (C=O) typically appears at 1725–1800 cm⁻¹ , with fluorinated substituents causing a slight redshift compared to non-fluorinated analogs. C-F stretches are observed at 1100–1250 cm⁻¹ .
- ¹H/¹³C NMR :
- ¹H NMR : Fluorine coupling splits signals for adjacent protons (e.g., bridgehead protons at δ 2.2–3.2 ppm , J ~7 Hz).
- ¹³C NMR : The carbonyl carbon resonates at δ 200–210 ppm , while CF₂ groups appear at δ 110–120 ppm (due to fluorine’s electronegativity) .
Validation : Cross-reference with X-ray crystallography (where feasible) to confirm spatial arrangement .
What are the reactivity trends of this compound in common organic reactions?
Q. Methodology :
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the ketone to the corresponding alcohol. Fluorine substituents may sterically hinder reduction rates .
- Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes secondary alcohols (if present) to ketones without affecting the fluorinated bicyclic core .
- Nucleophilic Substitution : Limited due to the electron-withdrawing effect of fluorine, but Grignard reagents can add to the carbonyl under anhydrous conditions .
Contradictions : Fluorine’s inductive effect may destabilize enolate intermediates, complicating alkylation/acylation reactions compared to non-fluorinated analogs .
Advanced Research Questions
How does ring-chain tautomerism influence the stability of this compound?
Q. Methodology :
- X-Ray Crystallography : Resolve tautomeric forms in solid state. For example, 7,7-dichloro analogs exist as a 1:1 mixture of ring and chain tautomers in single crystals .
- Dynamic NMR : Monitor equilibrium in solution (e.g., CDCl₃ acidified with CF₃COOH) across temperatures (238–304 K). Fluorine’s electronegativity may shift equilibrium compared to chloro analogs .
Q. Methodology :
- Bio-Baeyer–Villiger Oxidation : Use Acinetobacter NCIMB 9871 to insert oxygen adjacent to the carbonyl, producing lactones. For example, 7,7-dimethylbicycloheptanone yields oxabicyclooctanones with >90% enantiomeric excess .
- Optimization : Adjust substrate concentration (5–10 mM) and incubation time (24–48 hrs) to maximize yield. Fluorine’s steric bulk may reduce enzyme activity compared to methyl substituents .
Limitations : Fluorine’s electron-withdrawing effect may slow enzymatic kinetics; screen mutant strains for improved activity .
What thermal decomposition pathways are observed for this compound?
Q. Methodology :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at 150–220°C. Decarboxylation (if carboxylic acid derivatives exist) releases CO₂, while Cope rearrangements form isomeric ketones (e.g., bicyclo[2.2.1]heptan-2-one) .
- GC-MS Post-Pyrolysis : Identify volatile byproducts (e.g., fluorinated olefins) to map decomposition mechanisms .
Q. Methodology :
- Comparative Kinetic Studies : React 7,7-difluoro isomers (e.g., 2-one vs. 6-one) under identical conditions. For example, azabicyclo analogs show 10-fold differences in oxidation rates when the carbonyl shifts from position 2 to 6 .
- DFT Calculations : Map transition-state energies to explain steric/electronic effects. Fluorine at bridgehead positions increases torsional strain, raising activation barriers for nucleophilic attacks .
Key Finding : Isomers with carbonyl groups in strained positions (e.g., bridgehead) exhibit lower thermal stability and higher susceptibility to ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
